2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Organic Synthesis Medicinal Chemistry Chemical Procurement

This TFA-protected 4-benzoylpiperidine (CAS 257946-67-1) is a critical synthetic intermediate where the trifluoroacetyl group reversibly masks the nucleophilic piperidine nitrogen. Unlike free 4-benzoylpiperidine (CAS 25519-80-6), this protected form prevents competing alkylations/acylations and catalyst deactivation, enabling high-yielding chemoselective transformations on the benzoyl ring. Its base-labile TFA group is orthogonal to acid-labile solid-phase linkers (Wang, Rink amide), making it ideal for on-resin deprotection and divergent library synthesis targeting CNS receptors such as GlyT1 and sigma receptors. Procure this standardized building block to execute divergent synthetic strategies from a single intermediate.

Molecular Formula C14H14F3NO2
Molecular Weight 285.26 g/mol
CAS No. 257946-67-1
Cat. No. B1363528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
CAS257946-67-1
Molecular FormulaC14H14F3NO2
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F
InChIInChI=1S/C14H14F3NO2/c15-14(16,17)13(20)18-8-6-11(7-9-18)12(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyUPPIHSRTATYQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

257946-67-1 – 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone: A Protected Benzoylpiperidine Synthon


2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone (CAS: 257946-67-1) is a synthetic small molecule with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol [1]. It is a derivative of 4-benzoylpiperidine, a privileged fragment in medicinal chemistry [2], in which the piperidine nitrogen is protected with a trifluoroacetyl (TFA) group. This compound serves primarily as a protected synthetic intermediate, designed to be used in multi-step organic syntheses where the nucleophilic piperidine nitrogen must be masked .

Why 257946-67-1 Cannot Be Replaced by Unprotected 4-Benzoylpiperidine Analogs


Substitution with the unprotected 4-benzoylpiperidine (CAS 25519-80-6) is not feasible in reaction sequences requiring chemoselective manipulation of other functional groups. The free secondary amine in 4-benzoylpiperidine is highly nucleophilic, which leads to competing side reactions (e.g., unwanted alkylations, acylations) and can deactivate sensitive catalysts, resulting in reduced yields and complex purification [1]. The trifluoroacetyl (TFA) protecting group in 257946-67-1 specifically and reversibly masks this reactivity, enabling a divergent synthetic strategy . The TFA group is a standard choice due to its electron-withdrawing nature, which modulates the piperidine ring's electronic properties differently than other protecting groups like Boc or Cbz [2], offering a distinct orthogonal deprotection profile.

Comparative Evidence for 257946-67-1: Protected vs. Unprotected Synthon Performance


Superior Purity and Handling of 257946-67-1 vs. 4-Benzoylpiperidine HCl

The commercial availability of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone with a defined and higher purity specification makes it a more reliable building block for sensitive reactions compared to the unprotected 4-benzoylpiperidine hydrochloride. The protected derivative is routinely offered at purities of 95% and 98% , whereas the unprotected salt is often supplied as a technical-grade intermediate without a strict purity guarantee. This difference in purity directly impacts synthetic reproducibility by minimizing the presence of unknown, potentially interfering, impurities.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Orthogonal Deprotection Strategy Enabled by Trifluoroacetyl Group

The trifluoroacetyl (TFA) group in 257946-67-1 provides an orthogonal deprotection strategy relative to the more common acid-labile Boc (tert-butyloxycarbonyl) group. While the Boc group is cleaved under acidic conditions (e.g., TFA or HCl), the TFA group is typically removed under mildly basic conditions (e.g., K2CO3/MeOH or NH3/MeOH) [1]. This orthogonality allows for the selective deprotection of one amine in the presence of another, a crucial capability for the efficient synthesis of polyfunctional molecules [2].

Protecting Group Strategy Solid-Phase Synthesis Complex Molecule Construction

Electronic Modulation for Improved Synthetic Compatibility

The strong electron-withdrawing nature of the trifluoroacetyl group in 257946-67-1 significantly reduces the basicity and nucleophilicity of the adjacent piperidine nitrogen. This prevents catalyst poisoning or undesired ligand displacement in transition metal-catalyzed reactions where the free amine of 4-benzoylpiperidine would be problematic [1]. The unprotected 4-benzoylpiperidine, with its basic secondary amine (pKa of conjugate acid ~11.2), can coordinate strongly to metal centers, inhibiting catalytic cycles in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings [2].

Organometallic Chemistry Cross-Coupling Reactions Reactivity Tuning

Application Scenarios for 257946-67-1 Based on Its Differentiated Properties


Divergent Synthesis of Benzoylpiperidine-Based Compound Libraries

A research group can procure 257946-67-1 as a common advanced intermediate. One portion of the material can be deprotected (under mild basic conditions) to reveal the free 4-benzoylpiperidine scaffold for functionalization with one set of electrophiles. Another portion can first undergo functional group manipulation on the benzoyl ring (e.g., halogenation, nitration) which is now possible due to the amine being protected [1], before subsequent deprotection and N-functionalization. This divergency is impossible with the unprotected scaffold.

Solid-Phase Peptide Mimetic Synthesis

In solid-phase synthesis, the protected amine of 257946-67-1 is essential. The compound can be coupled to a solid support via a linker attached to the benzoyl moiety. The base-labile TFA protecting group can then be selectively removed on-resin, orthogonal to common acid-labile linkers (e.g., Wang, Rink amide), revealing the piperidine nitrogen for further derivatization with amino acids or other building blocks [2]. The unprotected 4-benzoylpiperidine would be incompatible with this on-resin deprotection/activation strategy.

Synthesis of CNS-Active Benzoylpiperidine Derivatives

In the synthesis of benzoylpiperidine derivatives targeting CNS receptors like GlyT1 or sigma receptors [1][2], 257946-67-1 serves as a versatile precursor. The TFA group ensures that the basic amine does not interfere during the construction of the complex, often lipophilic, tail group attached to the benzoyl ring. This protection allows for the use of harsh reaction conditions (e.g., strong bases, metal catalysts) to build the target molecule, with the final deprotection step providing the active free amine.

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